Computed Lipophilicities of Furan-3-yl vs. Furan-2-yl Propanamide-Pyrazole Isomers
The XLogP3 descriptor, calculated by the PubChem 2019.06.18 computational pipeline, assigns a value of 0 to the furan-3-yl isomer [1] and 0.1 to the furan-2-yl isomer [2]. The ΔXLogP3 of –0.1 reflects the weaker hydrogen‑bond acceptor character of the oxygen in the furan‑3‑yl ring and predicts marginally higher aqueous solubility for the target compound. Both isomers share identical TPSA (84.9 Ų), hydrogen bond donor count (2), acceptor count (3), and rotatable bond count (4), confirming that the lipophilicity shift is electronic in origin rather than steric.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0 |
| Comparator Or Baseline | Furan-2-yl isomer: XLogP3 = 0.1 |
| Quantified Difference | ΔXLogP3 = –0.1 (furan-3-yl less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
A lower computed logP points to higher aqueous solubility and potentially lower non‑specific protein binding, a desirable attribute for early‑stage lead optimization.
- [1] PubChem CID 121212623 – 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanamide. View Source
- [2] PubChem CID 121212535 – 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide. View Source
